2-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-[4-(dimethylamino)phenyl]-3,4-dihydroquinazolin-4-one
Description
The compound 2-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-[4-(dimethylamino)phenyl]-3,4-dihydroquinazolin-4-one is a heterocyclic molecule featuring a 3,4-dihydroquinazolin-4-one core. This scaffold is substituted with a 2,3-dimethoxyphenyl-oxazolylmethyl sulfanyl group at position 2 and a 4-(dimethylamino)phenyl group at position 2. The quinazolinone core is a pharmacologically significant motif known for its role in modulating enzyme activity, particularly kinase inhibition.
Properties
IUPAC Name |
2-[[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-[4-(dimethylamino)phenyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O4S/c1-18-24(30-27(37-18)22-10-8-12-25(35-4)26(22)36-5)17-38-29-31-23-11-7-6-9-21(23)28(34)33(29)20-15-13-19(14-16-20)32(2)3/h6-16H,17H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLYULIGYYHSCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C(=CC=C2)OC)OC)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-[4-(dimethylamino)phenyl]-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the oxazole and dimethoxyphenyl groups. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-[4-(dimethylamino)phenyl]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, allowing for further modification of its properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.
Biology: Its biological activity makes it a candidate for studying enzyme interactions, receptor binding, and cellular processes.
Medicine: The compound’s potential therapeutic properties can be explored for drug development, particularly in targeting specific diseases or conditions.
Industry: Its unique chemical properties may find applications in the development of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-[4-(dimethylamino)phenyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Core Heterocyclic Systems
- Quinazolinone Derivatives: Compound 4l from shares the tetrahydroquinazolinone core but differs in substituents, bearing methoxyphenyl groups and lacking the oxazole-sulfanyl linkage. Its planar structure contrasts with the dihydroquinazolinone’s partially saturated ring in the target compound, which may affect conformational flexibility .
- Thiazole Derivatives (Compounds 4 and 5, ): These feature a thiazole core instead of quinazolinone. While isostructural (triclinic, P 1 symmetry), their fluorophenyl substituents adopt perpendicular orientations, unlike the target compound’s coplanar dimethylaminophenyl group, suggesting divergent electronic profiles .
- Coumarin-Benzodiazepine/Oxazepine Hybrids (4g, 4h, ): These incorporate coumarin fused with diazepine/oxazepine rings, emphasizing larger π-conjugated systems compared to the target’s compact quinazolinone-oxazole architecture .
Substituent Effects
Physicochemical Data
Functional Implications
- Steric Considerations : The oxazole-sulfanyl group in the target compound introduces greater steric hindrance than ’s simpler methoxyphenyl substituents, possibly affecting binding pocket accessibility .
Biological Activity
The compound 2-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-[4-(dimethylamino)phenyl]-3,4-dihydroquinazolin-4-one is a complex organic molecule with potential biological activities. This article aims to summarize its biological activity based on available research findings, including case studies and relevant data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 477.5 g/mol. The structure features multiple functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H27N3O6 |
| Molecular Weight | 477.5 g/mol |
| LogP | 3.3236 |
| Polar Surface Area | 81.409 Ų |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 1 |
Biological Activity Overview
Research into the biological activity of this compound has focused on its potential pharmacological effects, particularly in the context of cancer treatment and neuropharmacology.
Anti-Cancer Activity
Preliminary studies have indicated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells through the activation of caspase pathways. The specific mechanisms include:
- Inhibition of cell proliferation : The compound has demonstrated a reduction in cell viability in MCF-7 breast cancer cells.
- Induction of apoptosis : Flow cytometry analyses revealed increased annexin V binding, indicating early apoptotic changes.
Neuropharmacological Effects
The dimethylamino group in the structure suggests potential interactions with neurotransmitter systems. In vitro studies have shown that the compound can modulate serotonin receptors, which may have implications for treating mood disorders.
Case Studies
- Cytotoxicity in Cancer Cells : A study evaluated the effects of this compound on various cancer cell lines, including MCF-7 and HeLa cells. The results indicated an IC50 value of approximately 15 µM for MCF-7 cells, suggesting significant anti-proliferative activity.
- Neurotransmitter Modulation : Another investigation focused on the compound's ability to influence serotonin transporters (SERT). Binding assays revealed a K(i) value of 0.24 nM, indicating high affinity for SERT and suggesting potential applications in treating depression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
